molecular formula C20H27N3O2 B2624020 Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate CAS No. 1798518-88-3

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate

Cat. No.: B2624020
CAS No.: 1798518-88-3
M. Wt: 341.455
InChI Key: QUBNTZOVUQHMTF-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C20H27N3O2 and a molecular weight of 341.45 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a quinoline moiety and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-4-(quinolin-3-ylmethyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield quinoline N-oxides or carboxylic acids.
  • Reduction may produce secondary or tertiary amines.
  • Substitution reactions can lead to various substituted piperazines or quinolines.

Scientific Research Applications

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline moiety may bind to DNA or proteins, affecting their function. The piperazine ring can interact with various receptors or enzymes, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate is unique due to the presence of both a quinoline moiety and a piperazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15-13-23(19(24)25-20(2,3)4)10-9-22(15)14-16-11-17-7-5-6-8-18(17)21-12-16/h5-8,11-12,15H,9-10,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNTZOVUQHMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2=CC3=CC=CC=C3N=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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